molecular formula C20H23ClO3 B5092310 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene

4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene

Cat. No. B5092310
M. Wt: 346.8 g/mol
InChI Key: NOADXSVHGDZOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene, also known as GW 501516 or Cardarine, is a synthetic drug that was initially developed as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of compounds called peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to enhance lipid metabolism and increase endurance in animal models. In recent years, GW 501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug due to its ability to improve endurance and reduce body fat.

Mechanism of Action

4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 works by binding to and activating PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and energy homeostasis. Activation of PPARδ leads to an increase in fatty acid oxidation and a decrease in glucose utilization, resulting in improved endurance and reduced body fat. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to increase the expression of genes involved in mitochondrial biogenesis, which may contribute to its ability to enhance endurance.
Biochemical and Physiological Effects:
4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been shown to have a number of biochemical and physiological effects in animal models. In a study published in the Journal of Medicinal Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content and function. Additionally, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to increase fatty acid oxidation and reduce glucose utilization in skeletal muscle cells, resulting in improved endurance and reduced body fat.

Advantages and Limitations for Lab Experiments

4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has several advantages for use in lab experiments, including its ability to improve endurance and reduce body fat in animal models. However, there are also several limitations to its use, including its potential to cause liver damage and its potential to interact with other drugs and supplements. Additionally, the long-term effects of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 on human health are not well understood, and further research is needed to fully understand its safety and efficacy.

Future Directions

There are several potential future directions for research on 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516, including its potential use as a treatment for metabolic disorders such as diabetes and obesity. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential long-term health effects. Finally, there is a need for more research on the safety and efficacy of 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 in human populations, particularly in athletes and bodybuilders who may be using the drug for performance enhancement purposes.

Synthesis Methods

4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 can be synthesized using a variety of methods, including palladium-catalyzed coupling reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. The most common method involves the reaction of 4-(3-chlorophenoxy)butanol with 2-methoxy-4-(2-propenyl)phenol in the presence of a base and a palladium catalyst. The resulting product is then purified by column chromatography to obtain pure 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516.

Scientific Research Applications

4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 has been extensively studied in animal models and has shown promising results in improving endurance, reducing body fat, and preventing metabolic disorders such as diabetes and obesity. In a study published in the Journal of Biological Chemistry, 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 was shown to activate PPARδ in skeletal muscle cells, leading to an increase in fatty acid oxidation and a decrease in glucose utilization. This suggests that 4-allyl-1-[4-(3-chlorophenoxy)butoxy]-2-methoxybenzene 501516 may be a potential treatment for metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClO3/c1-3-7-16-10-11-19(20(14-16)22-2)24-13-5-4-12-23-18-9-6-8-17(21)15-18/h3,6,8-11,14-15H,1,4-5,7,12-13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOADXSVHGDZOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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